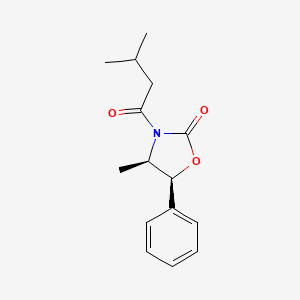
2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol is an organosilicon compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and the ease with which the TBDMS group can be removed under mild conditions. The presence of the TBDMS group helps to protect alcohol functionalities during various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol typically involves the protection of the hydroxyl group of 2-ethylhexan-1-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-ethylhexan-1-ol+TBDMSCl+imidazole→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger volumes. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride ions, often from tetrabutylammonium fluoride (TBAF), are used to remove the TBDMS group.
Major Products
Oxidation: 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexanal or 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexanone.
Reduction: Various alcohol derivatives depending on the specific conditions.
Substitution: The corresponding alcohol after deprotection.
Wissenschaftliche Forschungsanwendungen
2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol is used in several scientific research fields:
Chemistry: As a protecting group for alcohols in multi-step organic syntheses.
Biology: In the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: In the development of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: In the production of fine chemicals and intermediates for various applications.
Wirkmechanismus
The primary mechanism by which 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol exerts its effects is through the protection of hydroxyl groups. The TBDMS group is stable under a wide range of conditions but can be selectively removed using fluoride ions. This selective protection and deprotection allow for the stepwise construction of complex molecules without interference from reactive hydroxyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)hexan-1-ol
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methylhexan-1-ol
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-propylhexan-1-ol
Uniqueness
Compared to similar compounds, 2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol offers a unique balance of steric protection and ease of deprotection. The ethyl group provides a specific steric environment that can influence the reactivity and selectivity of subsequent reactions, making it particularly useful in certain synthetic pathways.
This compound’s versatility and stability make it a valuable tool in the synthesis of complex organic molecules, contributing to advancements in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-ethylhexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O2Si/c1-8-10-11-15(9-2,12-16)13-17-18(6,7)14(3,4)5/h16H,8-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTQSKQKFJVIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)(CO)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B8122486.png)




![Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate](/img/structure/B8122511.png)







